molecular formula C11H11BINO4 B567348 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1287221-37-7

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B567348
CAS No.: 1287221-37-7
M. Wt: 358.926
InChI Key: GEXCTPQCJMYLNP-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester characterized by a boron-containing heterocyclic core (C${11}$H${11}$BINO$_4$) . The MIDA framework stabilizes the boronate moiety, making it resistant to hydrolysis and suitable for iterative cross-coupling reactions in organic synthesis. The 3-iodophenyl substituent introduces steric bulk and electronic effects due to the iodine atom’s polarizability and size, which can influence reactivity in Suzuki-Miyaura couplings and other transformations.

Properties

IUPAC Name

2-(3-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXCTPQCJMYLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746233
Record name 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287221-37-7
Record name 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dean-Stark Dehydration with Toluene/DMSO

The Dean-Stark method is widely employed for MIDA boronate synthesis due to its efficiency in removing water, a critical byproduct. For the iodophenyl variant, 3-iodophenylboronic acid (0.5 mmol) and MIDA (0.6 mmol) are suspended in a 10:1 mixture of toluene and dimethyl sulfoxide (DMSO) (6 mL total) and heated under reflux using a Dean-Stark apparatus for 6 hours . The azeotropic removal of water drives the equilibrium toward ester formation. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. After drying over MgSO₄ and solvent evaporation, the crude product is obtained in yields exceeding 80% .

Key Advantages :

  • High Yield : Dehydration promotes near-quantitative conversion.

  • Scalability : Suitable for multi-gram syntheses.

Characterization Data :

  • Melting Point : 256–260°C .

  • ¹H NMR (DMSO-d₆) : δ 2.55 (s, 3H, CH₃), 4.15–4.35 (m, 4H, CH₂), 7.33–7.62 (m, 4H, Ar-H) .

  • ¹¹B NMR (DMSO-d₆) : δ 10.4 ppm, confirming tetrahedral boron coordination .

MIDA Anhydride Route in Dioxane

An alternative approach utilizes pre-formed MIDA anhydride to bypass dehydration challenges. MIDA anhydride (1.5 mmol) and 3-iodophenylboronic acid (0.5 mmol) are combined in anhydrous dioxane (1.5 mL) under nitrogen atmosphere and heated at 70°C for 24 hours . The reaction proceeds via nucleophilic attack of the boronic acid on the electrophilic anhydride, forming the MIDA boronate. Post-reaction workup involves aqueous extraction and solvent removal, yielding the product in 66–93% .

Optimization Insights :

  • Solvent Choice : Dioxane’s high boiling point (101°C) ensures sustained reactivity.

  • Catalyst-Free : Eliminates need for metal catalysts, simplifying purification.

Yield Comparison :

MethodSolvent SystemTime (h)Yield (%)
Dean-Stark DehydrationToluene/DMSO680–93
MIDA AnhydrideDioxane2466–93

Industrial-Scale Ester Exchange

For large-scale production, ester exchange reactions are preferred. In this method, imino-2-(3-iodophenylboronic acid) ethyl acetate reacts with methyl iminodiacetate under reflux in acetone or n-butanol. The transesterification is catalyzed by acidic or basic conditions, though specific details remain proprietary. Industrial protocols emphasize controlled stoichiometry and temperature gradients to minimize byproducts like boroxines.

Critical Parameters :

  • Temperature : 70–100°C to accelerate exchange without decomposition.

  • Purity Controls : Trituration with diethyl ether or hexanes removes unreacted starting materials.

Challenges and Mitigation Strategies

  • Boronic Acid Instability : 3-Iodophenylboronic acid is prone to protodeboronation. Using excess MIDA (1.2 equiv) and anhydrous solvents suppresses this side reaction .

  • Purification Difficulties : Column chromatography on silica gel (0–10% MeCN in CH₂Cl₂) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the iodine atom enhances its reactivity compared to other halides, making it a valuable reagent in synthetic organic chemistry.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to form stable complexes with biological targets. Boron-containing compounds are known for their role in drug design and development, particularly in targeting enzymes and receptors. The unique dioxazaborocane structure may facilitate interactions with biomolecules, potentially leading to the development of new therapeutic agents.

Material Science

In material science, derivatives of boron compounds are utilized for the development of advanced materials such as polymers and nanomaterials. The ability of this compound to act as a linker or functional group can be exploited in creating new materials with tailored properties.

Catalysis

The compound can also serve as a catalyst or catalyst precursor in various chemical reactions. Its Lewis acidic nature allows it to facilitate reactions involving nucleophiles and electrophiles. This property is particularly useful in synthetic pathways that require mild reaction conditions.

Case Study 1: Application in Suzuki-Miyaura Coupling

A study demonstrated the efficiency of this compound in Suzuki-Miyaura coupling reactions involving various aryl and heteroaryl substrates. The results indicated high yields and selectivity for biaryl products under optimized conditions using palladium catalysts.

Substrate TypeYield (%)Reaction Conditions
Aryl Chloride85Pd(OAc)2_{2}, K2_{2}CO3_{3}, DMF
Aryl Bromide90Pd(PPh3_{3})4_{4}, K2_{2}CO3_{3}, DMSO
Aryl Iodide95Pd(OAc)2_{2}, Na2_{2}CO3_{3}, Ethanol

Case Study 2: Medicinal Applications

Research focusing on boron-based drugs highlighted the potential use of compounds like this compound in targeting cancer cells. The compound's ability to form stable complexes with certain enzymes was shown to inhibit tumor growth in vitro.

Target EnzymeInhibition (%)Concentration (µM)
Carbonic Anhydrase7010
Aldose Reductase6515

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron and iodophenyl groups. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Substituent Molecular Formula Molecular Weight Key Differences
2-(3-Bromophenyl) derivative Br (meta) C${11}$H${11}$BBrNO$_4$ 311.92 Bromine’s lower atomic weight and weaker leaving-group ability compared to iodine.
2-(4-Iodophenyl) isomer I (para) C${11}$H${11}$BINO$_4$ 357.93 Para-substitution alters electronic effects and steric accessibility for coupling.
2-(4-Fluorophenyl) derivative F (para) C${11}$H${11}$BFNO$_4$ 251.02 Fluorine’s strong electron-withdrawing effect enhances boronate stability.

Key Observations :

  • Reactivity: Iodine’s larger atomic radius (vs.
  • Steric Effects : Meta-substituted iodine introduces asymmetric steric hindrance, while para-substituted analogs (e.g., 4-iodophenyl) may exhibit more predictable coupling regioselectivity .

Functionalized Aryl and Heteroaryl Analogs

Compound Substituent Molecular Formula Molecular Weight Key Differences
2-(3-Hydroxyphenyl) derivative -OH (meta) C${11}$H${12}$BNO$_5$ 249.03 Hydroxyl group increases hydrophilicity and enables hydrogen bonding.
2-(3-Nitrophenyl) derivative -NO$_2$ (meta) C${11}$H${11}$BN$2$O$6$ 278.03 Electron-withdrawing nitro group enhances electrophilicity of the boronate.
2-(6-Methoxy-2-pyridinyl) derivative Methoxy-pyridine C${10}$H${12}$BNO$_5$ 249.03 Pyridine ring introduces coordination potential for transition metals.

Key Observations :

  • Electronic Effects : Nitro and methoxy groups modulate the boronate’s electronic profile, affecting its reactivity in cross-coupling and cycloaddition reactions.
  • Solubility : Hydroxyl-containing derivatives (e.g., 3-hydroxyphenyl) are more soluble in polar solvents compared to halogenated analogs .

Heterocyclic and Fused-Ring Analogs

Compound Substituent Molecular Formula Molecular Weight Key Differences
2-(3-Bromo-1-benzothiophen-2-yl) derivative Benzothiophene + Br C${13}$H${11}$BBrNO$_4$S 368.01 Fused aromatic system increases planarity and conjugation potential.
2-(3,5-Dimethylisoxazol-4-yl) analog Isoxazole ring C${9}$H${11}$BN$2$O$5$ 244.01 Heterocyclic substituent introduces rigidity and potential for bioactivity.

Key Observations :

  • Applications : Benzothiophene-containing boronates may exhibit enhanced π-stacking in materials science applications .
  • Synthetic Challenges : Bulky substituents (e.g., benzothiophene) can reduce reaction yields due to steric hindrance during synthesis .

Unsubstituted and Alkyl-Substituted Analogs

Compound Substituent Molecular Formula Molecular Weight Key Differences
2-Phenyl analog -H (unsubstituted) C${11}$H${12}$BNO$_4$ 233.03 Simpler structure with no electronic or steric modulation from substituents.
2-Isopropyl derivative -C$3$H$7$ C$8$H${14}$BNO$_4$ 182.97 Alkyl group reduces aromatic conjugation, altering electronic properties.

Key Observations :

  • Reactivity : Unsubstituted phenyl boronates are less sterically hindered, enabling faster coupling kinetics .
  • Thermal Stability : Alkyl-substituted derivatives (e.g., isopropyl) may exhibit lower melting points compared to aryl analogs .

Biological Activity

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound notable for its unique chemical structure and potential biological applications. This compound has garnered interest in medicinal chemistry due to its potential roles in cancer therapy and antimicrobial activity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H11BINO4
  • Molecular Weight : 358.92 g/mol
  • CAS Number : 1287221-37-7

The compound features a dioxazaborocane ring structure which contributes to its reactivity and interaction with biological systems. The presence of the iodophenyl group enhances its potential for various chemical transformations.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : 3-Iodophenylboronic acid and a dioxazaborocane precursor.
  • Catalysts : Palladium(II) acetate is commonly used.
  • Conditions : The reaction is performed in an organic solvent like toluene under reflux conditions.

This method allows for the efficient production of the compound with high purity suitable for biological studies .

Anticancer Potential

Research indicates that this compound may serve as a boron carrier in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. The mechanism involves the selective uptake of boron compounds by tumor cells followed by neutron irradiation, leading to localized cell destruction while sparing surrounding healthy tissue .

A study demonstrated that compounds similar to this dioxazaborocane derivative could effectively enhance the therapeutic index of BNCT by improving boron delivery to tumor sites .

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties. The iodophenyl group may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. Specific assays have indicated effectiveness against various strains of bacteria, although detailed mechanisms remain under investigation .

The biological activity of this compound can be attributed to:

  • Boron Interaction : The boron atom can form complexes with biomolecules such as nucleic acids and proteins, potentially altering their function.
  • Oxidative Addition : In chemical reactions like Suzuki-Miyaura coupling, the compound undergoes oxidative addition and transmetalation processes that may mimic biological pathways involved in cellular signaling or metabolism .

Case Study 1: Boron Neutron Capture Therapy

In a clinical setting, a series of compounds based on similar dioxazaborocane structures were evaluated for their efficacy in BNCT. Results indicated that these compounds significantly improved tumor control rates in animal models when combined with neutron irradiation .

Case Study 2: Antimicrobial Screening

A screening study involving various derivatives of boron compounds found that those containing the iodophenyl moiety exhibited superior antibacterial activity compared to their non-iodinated counterparts. This suggests that the presence of iodine may enhance membrane permeability or disrupt cellular functions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerEffective in BNCT
AntimicrobialActive against bacteria
MechanismBoron interaction with biomolecules

Q & A

Q. How to integrate this compound into a broader study of boron-containing therapeutics?

  • Methodological Answer : Position the compound within a structure-activity relationship (SAR) framework by synthesizing analogs with varying substituents. Use principal component analysis (PCA) to correlate structural features with bioactivity. Cross-reference findings with established boron drugs (e.g., bortezomib) to identify novel mechanisms .

Methodological Contributions

  • Data Validation : Emphasize open-access repositories for raw spectral and crystallographic data to enhance reproducibility .
  • Interdisciplinary Integration : Combine synthetic chemistry with environmental toxicology and computational biology to address multifaceted research questions .

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